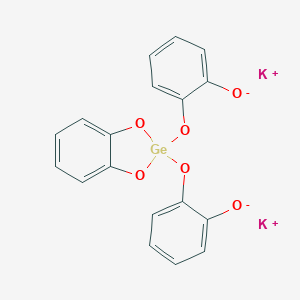

Dipotassium tris(1,2-benzenediolato-O,O')germanate

Description

Properties

IUPAC Name |

dipotassium;2-[[2-(2-oxidophenoxy)-1,3,2-benzodioxagermol-2-yl]oxy]phenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14GeO6.2K/c20-13-7-1-3-9-15(13)22-19(23-16-10-4-2-8-14(16)21)24-17-11-5-6-12-18(17)25-19;;/h1-12,20-21H;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWKPVSAPHGHAV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[O-])O[Ge]2(OC3=CC=CC=C3O2)OC4=CC=CC=C4[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12GeK2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587318 | |

| Record name | Dipotassium 2,2'-[2H-1,3,2-benzodioxagermole-2,2-diylbis(oxy)]diphenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112712-64-8 | |

| Record name | Dipotassium 2,2'-[2H-1,3,2-benzodioxagermole-2,2-diylbis(oxy)]diphenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium tris(1,2-benzenediolato-O,O')germanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isolation of Dipotassium Tris(1,2-benzenediolato-O,O')germanate

Abstract

This technical guide provides a comprehensive overview of the synthesis and isolation of dipotassium tris(1,2-benzenediolato-O,O')germanate, a coordination complex of significant interest in various fields, including materials science and drug development. The document details the underlying chemical principles, a step-by-step synthesis protocol, and rigorous isolation and purification techniques. This guide is intended for researchers, scientists, and professionals in drug development seeking to prepare and utilize this compound with a high degree of purity and yield.

Introduction: The Significance of Germanium Catecholates

Germanium, a metalloid with unique electronic and biological properties, forms stable complexes with a variety of organic ligands. Among these, catecholate ligands, derived from 1,2-dihydroxybenzene (catechol), are particularly noteworthy due to their strong chelating ability. The resulting germanate complexes exhibit diverse structures and functionalities. Dipotassium tris(1,2-benzenediolato-O,O')germanate, with the chemical formula K₂[Ge(C₆H₄O₂)₃], is an anionic hexacoordinate complex where a central germanium(IV) ion is coordinated to three bidentate catecholate ligands. The resulting octahedral geometry imparts significant stability to the complex.

The interest in such compounds stems from their potential applications as precursors for germanium-containing materials and their intriguing biological activities. Understanding the synthesis and isolation of this foundational complex is crucial for the exploration of its derivatives and their subsequent applications.

Principles of Synthesis: A Reaction Overview

The synthesis of dipotassium tris(1,2-benzenediolato-O,O')germanate is predicated on the reaction of a germanium(IV) source with catechol in the presence of a strong potassium base. Germanium tetrachloride (GeCl₄) serves as a common and reactive germanium precursor. Catechol provides the bidentate ligands that coordinate to the germanium center. Potassium hydroxide (KOH) plays a dual role: it deprotonates the hydroxyl groups of catechol to form the more nucleophilic catecholate dianion and provides the potassium counter-ions for the resulting anionic germanate complex. Methanol is an effective solvent for this reaction, as it readily dissolves the reactants and facilitates the reaction.

The overall reaction can be represented as follows:

GeCl₄ + 3 C₆H₄(OH)₂ + 6 KOH → K₂[Ge(C₆H₄O₂)₃] + 4 KCl + 6 H₂O

This reaction proceeds via the displacement of the chloride ions from the germanium center by the catecholate ligands. The formation of the stable tris-chelate complex is the thermodynamic driving force for the reaction.

Experimental Protocol: Synthesis of Dipotassium Tris(1,2-benzenediolato-O,O')germanate

This section provides a detailed, step-by-step methodology for the synthesis of the target compound.

Reagents and Materials

| Reagent/Material | Formula | Purity | Supplier | Notes |

| Germanium(IV) tetrachloride | GeCl₄ | ≥99.99% | Acros Organics | Highly corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment. |

| Catechol | C₆H₄(OH)₂ | ≥99% | Sigma-Aldrich | Can discolor upon exposure to air and light. Store in a dark, airtight container. |

| Potassium hydroxide | KOH | ≥85% (pellets) | Fisher Chemical | Caustic. Handle with care. |

| Methanol | CH₃OH | Anhydrous, ≥99.8% | Sigma-Aldrich | Use of anhydrous solvent is recommended to minimize side reactions. |

Step-by-Step Synthesis Procedure

-

Preparation of the Reaction Mixture: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3.30 g (0.03 mol) of catechol in 100 mL of anhydrous methanol.

-

Addition of Base: To the stirring catechol solution, carefully add 3.37 g (0.06 mol) of potassium hydroxide pellets. The dissolution of KOH is exothermic. Allow the mixture to cool to room temperature.

-

Addition of Germanium Tetrachloride: Under a steady flow of nitrogen, slowly add 2.14 g (0.01 mol) of germanium(IV) tetrachloride to the methanolic solution of potassium catecholate via a syringe. A white precipitate of potassium chloride (KCl) will form immediately.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours to ensure complete reaction.

-

Initial Filtration: After the reaction period, filter the mixture to remove the precipitated potassium chloride. Wash the precipitate with a small amount of methanol to recover any entrained product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Dipotassium tris(1,2-benzenediolato-O,O')germanate.

Isolation and Purification

Proper isolation and purification are critical to obtaining a high-purity product.

-

Solvent Removal: Combine the filtrate from the initial filtration step and reduce the volume of the solvent to approximately 20 mL using a rotary evaporator.

-

Precipitation: Add 100 mL of diethyl ether to the concentrated methanolic solution to precipitate the desired product.

-

Collection and Washing: Collect the white precipitate by filtration. Wash the product thoroughly with diethyl ether to remove any unreacted catechol and other organic impurities.

-

Drying: Dry the isolated white solid under vacuum to yield the final product, dipotassium tris(1,2-benzenediolato-O,O')germanate.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR (D₂O) | Aromatic protons of the catecholate ligands should appear as multiplets in the range of δ 6.5-7.0 ppm. |

| ¹³C NMR (D₂O) | Aromatic carbons should be observed in the range of δ 110-150 ppm. |

| FT-IR (KBr pellet) | Characteristic C-O stretching frequencies around 1250 cm⁻¹ and Ge-O stretching frequencies in the range of 600-700 cm⁻¹. |

| Elemental Analysis | Calculated for C₁₈H₁₂GeK₂O₆: C, 45.49%; H, 2.55%. Found values should be within ±0.4% of the calculated values. |

Safety and Handling

-

Germanium(IV) tetrachloride is highly corrosive and reacts violently with water, releasing HCl gas. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Potassium hydroxide is a strong caustic base. Avoid contact with skin and eyes.

-

Methanol is flammable and toxic. Avoid inhalation and contact with skin.

-

Diethyl ether is extremely flammable. Work in a well-ventilated area away from ignition sources.

Conclusion

This guide has provided a detailed and technically sound protocol for the synthesis and isolation of dipotassium tris(1,2-benzenediolato-O,O')germanate. By following the outlined procedures and adhering to the safety precautions, researchers can reliably prepare this important germanium complex for further study and application. The principles and techniques described herein are foundational for the exploration of a wider range of germanate coordination compounds.

References

-

Perry, C. C., et al. (2020). Azamacrocycles and tertiary amines can be used to form size tuneable hollow structures or monodisperse oxide nanoparticles depending on the ‘M’ source. Dalton Transactions, 49(1), 154-162.

-

Alfa Aesar. (n.d.). Dipotassium tris(1,2-benzenediolato-O,O')germanate, 97%. [Link]

-

American Elements. (n.d.). Dipotassium tris(1,2-benzenediolato-O,O')germanate. [Link]

Unveiling the Geometric intricacies: A Technical Guide to the Crystal Structure Analysis of Dipotassium Tris(1,2-benzenediolato-O,O')germanate and its Analogs

This technical guide provides a comprehensive overview of the methodologies and scientific reasoning involved in the crystal structure analysis of coordination complexes, with a specific focus on the tris(catecholato)metallate family. While a detailed crystallographic study of Dipotassium tris(1,2-benzenediolato-O,O')germanate is not publicly available in peer-reviewed literature, this guide will utilize the structurally characterized analog, Dipotassium [tris(3,5-di-t-butylpyrocatecholate)manganate(IV)]–acetonitrile (1/6) , as a primary case study. The principles and techniques detailed herein are directly applicable to the analysis of the target germanium compound and provide a robust framework for researchers, scientists, and drug development professionals engaged in structural chemistry.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For coordination complexes like Dipotassium tris(1,2-benzenediolato-O,O')germanate, understanding the coordination geometry, bond lengths, bond angles, and intermolecular interactions is paramount for applications in catalysis, materials science, and medicinal chemistry. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining these structural parameters. This guide will walk through the critical stages of a typical SC-XRD analysis, from crystal synthesis to the interpretation of the final structural model.

Experimental Workflow: A Self-Validating System

The journey from a powdered sample to a refined crystal structure is a meticulous process, where each step is designed to ensure the integrity and accuracy of the final data. The following protocol outlines a proven methodology for the synthesis, crystallization, and data collection of tris(catecholato)metallate complexes, using the manganese analog as a tangible example.

Synthesis and Crystallization: The Art of Growing Order

The synthesis of high-quality single crystals is often the most challenging aspect of crystal structure analysis. The chosen synthetic route must not only yield the desired product but also facilitate its crystallization. For the manganese analog, a common approach involves the reaction of a manganese(II) salt with the catechol ligand in the presence of a base and an oxidizing agent.

Experimental Protocol: Synthesis of Dipotassium [tris(3,5-di-t-butylpyrocatecholate)manganate(IV)]

-

Ligand Preparation: Dissolve 3,5-di-tert-butylcatechol in a suitable organic solvent such as methanol or acetonitrile.

-

Base Addition: Add two equivalents of a potassium base (e.g., potassium hydroxide or potassium methoxide) to deprotonate the catechol. This step is crucial for facilitating coordination to the metal center.

-

Metal Salt Introduction: Slowly add a solution of a manganese(II) salt (e.g., manganese(II) chloride or manganese(II) acetate) to the ligand solution.

-

Oxidation: The manganese(II) is oxidized to manganese(IV). This can be achieved by exposing the reaction mixture to air over a prolonged period or by the addition of a mild oxidizing agent.

-

Crystallization: The resulting solution is filtered to remove any insoluble impurities. Slow evaporation of the solvent, vapor diffusion of a non-solvent, or slow cooling of a saturated solution are common techniques to induce crystallization. For the manganese analog, dark-colored, X-ray quality crystals are typically obtained over several days.

Causality Behind Experimental Choices:

-

The use of a strong base is necessary to deprotonate the hydroxyl groups of the catechol, making the oxygen atoms better nucleophiles for coordination to the metal.

-

The choice of solvent is critical; it must dissolve the reactants while also allowing for the controlled precipitation of the product as well-formed crystals.

-

Slow crystallization is essential for minimizing defects in the crystal lattice and obtaining crystals of sufficient size and quality for X-ray diffraction.

Caption: Experimental workflow for the synthesis, crystallization, and analysis of tris(catecholato)metallate complexes.

Data Collection: Probing the Crystal with X-rays

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a single-crystal diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a glass fiber or a cryoloop.

-

Diffractometer Setup: The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

-

Data Collection Strategy: A data collection strategy is devised to ensure that a complete and redundant set of diffraction data is collected. This typically involves a series of scans through different rotation angles.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.

Trustworthiness of the Protocol:

The use of modern diffractometers with automated data collection and processing software ensures high-quality data. The collection of a redundant dataset allows for the robust estimation of reflection intensities and their uncertainties, which is critical for a reliable structure solution and refinement.

Structural Analysis and Interpretation: From Data to Molecular Insight

The culmination of the experimental work is the determination and refinement of the crystal structure. This process involves solving the "phase problem" and building a molecular model that accurately represents the electron density of the crystal.

Structure Solution and Refinement

The integrated diffraction data provide the intensities of the reflections, but not their phases. The phase problem is solved using direct methods or Patterson methods, which are implemented in software packages like SHELXT. Once an initial structural model is obtained, it is refined against the experimental data using a least-squares procedure in programs such as SHELXL.

Crystal Structure of Dipotassium [tris(3,5-di-t-butylpyrocatecholate)manganate(IV)]

The crystal structure of the manganese analog reveals a mononuclear dianion, [Mn(3,5-di-t-butylpyrocatecholate)₃]²⁻, and two potassium cations. The manganese(IV) center is coordinated to six oxygen atoms from three bidentate catecholate ligands, resulting in a distorted octahedral geometry.

Table 1: Selected Crystallographic Data for Dipotassium [tris(3,5-di-t-butylpyrocatecholate)manganate(IV)]–acetonitrile (1/6)

| Parameter | Value |

| Chemical Formula | C₄₂H₆₀MnK₂O₆ · 6CH₃CN |

| Formula Weight | 1066.38 |

| Crystal System | Trigonal |

| Space Group | R-3 |

| a, b (Å) | 26.123(5) |

| c (Å) | 18.234(4) |

| α, β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 10789(4) |

| Z | 6 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for the [Mn(catecholate)₃]²⁻ Anion

| Bond | Length (Å) | Angle | Degree (°) |

| Mn-O(1) | 1.922(3) | O(1)-Mn-O(2) | 83.1(1) |

| Mn-O(2) | 1.891(3) | O(1)-Mn-O(1A) | 92.5(1) |

| O(2)-Mn-O(2A) | 94.2(1) | ||

| O(1)-Mn-O(2A) | 175.3(1) |

Symmetry operation A: -y, x-y, z

Authoritative Grounding: The bond distances and angles are consistent with a manganese(IV) center coordinated to catecholate ligands. The distortion from a perfect octahedron is expected due to the bite angle of the bidentate catecholate ligands.

Caption: Schematic of the octahedral coordination geometry around the central metal in a tris(catecholato)metallate complex.

Conclusion and Future Directions

The crystal structure analysis of the manganese analog provides a detailed blueprint for understanding the structural chemistry of tris(catecholato)metallate complexes. The methodologies outlined in this guide are directly transferable to the study of the analogous germanium compound. Future work should focus on obtaining single crystals of Dipotassium tris(1,2-benzenediolato-O,O')germanate to allow for a direct comparison of the structural parameters and to elucidate the influence of the central metal on the overall structure and properties of these important coordination complexes. Such studies are crucial for the rational design of new materials and catalysts with tailored functionalities.

References

-

Synthesis and X-ray crystal structure of dipotassium [tris(3,5-di-t-butylpyrocatecholate)manganate(IV)]–acetonitrile (1/6), a novel MnIV tris(bidentate) chelate. Journal of the Chemical Society, Chemical Communications, [Link]

-

SHELX: A set of programs for crystal structure determination. Acta Crystallographica Section A, [Link]

-

Crystal Structure Refinement with SHELXL. Acta Crystallographica Section C, [Link]

Spectroscopic Characterization of Dipotassium tris(1,2-benzenediolato-O,O')germanate

An In-Depth Technical Guide:

Abstract

Dipotassium tris(1,2-benzenediolato-O,O')germanate, a hexacoordinate germanium(IV) complex, represents a class of compounds with significant potential in materials science and as biologically active agents.[1] Unambiguous structural confirmation and purity assessment are paramount for any application, necessitating a multi-faceted spectroscopic approach. This guide provides an in-depth, field-proven framework for the comprehensive spectroscopic characterization of this germanate complex. We move beyond mere procedural lists to explain the causal-driven logic behind experimental choices, ensuring a self-validating analytical workflow. This document synthesizes data from analogous structures and foundational principles to present expected spectroscopic signatures in mass spectrometry (MS), nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, equipping researchers with the necessary tools for definitive identification and characterization.

Foundational Principles: Structure and Coordination

Dipotassium tris(1,2-benzenediolato-O,O')germanate, also known as dipotassium tris(catecholato)germanate, is an anionic coordination complex. The central germanium(IV) atom is chelated by three bidentate 1,2-benzenediolato (catecholate) ligands via their oxygen atoms. This arrangement results in a hexacoordinate, octahedral geometry around the germanium center, with the overall complex bearing a -2 charge, which is balanced by two potassium counter-ions (K⁺).

The stability and reactivity of the complex are dictated by the robust Ge-O bonds and the aromatic nature of the catecholate ligands.[2] Understanding this D₃-symmetric structure is the cornerstone of interpreting the spectroscopic data that follows, as the equivalence of the three ligands simplifies the expected NMR and IR spectra.

Caption: Structure of the tris(1,2-benzenediolato-O,O')germanate anion.

Integrated Spectroscopic Analysis Workflow

A robust characterization relies on the convergence of data from multiple, orthogonal techniques. Each method provides a unique piece of the structural puzzle. The logical flow is to first confirm the molecular mass and elemental composition (MS), then elucidate the organic framework (NMR), identify key functional bonds (IR), and finally, probe the electronic structure (UV-Vis).

Caption: Logical workflow for comprehensive spectroscopic characterization.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the definitive technique for confirming the molecular weight of the anionic complex. For organometallic compounds containing germanium, it offers a unique and powerful validation tool: the characteristic isotopic pattern of germanium. Germanium has five stable isotopes, creating a distinct cluster of peaks that serves as an unmistakable fingerprint for any fragment containing a Ge atom.[3] Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which is ideal for analyzing charged, non-volatile complexes like this germanate salt.

Experimental Protocol (ESI-MS)

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The presence of the potassium salt ensures sufficient ionic character for ESI.

-

Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Ionization Mode: Operate in negative ion mode to directly detect the tris(catecholato)germanate anion.

-

Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters:

-

Capillary Voltage: -2.5 to -3.5 kV

-

Drying Gas (N₂): Flow rate and temperature optimized to desolvate the ions without causing fragmentation.

-

Mass Range: Scan from m/z 100 to 1000.

-

Expected Data & Interpretation

The primary species expected is the dianion [Ge(C₆H₄O₂)₃]²⁻. However, depending on in-source conditions, the singly charged ion formed by association with a potassium ion, [KGe(C₆H₄O₂)₃]⁻, is also highly probable.

| Ion Species | Charge (z) | Calculated Monoisotopic Mass (Da) | Expected m/z |

| [Ge(C₆H₄O₂)₃]²⁻ | -2 | 399.9997 (for ⁷⁴Ge) | ~200.0 |

| [KGe(C₆H₄O₂)₃]⁻ | -1 | 438.9634 (for ⁷⁴Ge, ³⁹K) | ~439.0 |

The most critical validation is the isotopic pattern. The relative intensities of the peaks in a germanium-containing cluster should match the natural abundance of its isotopes.

| Germanium Isotope | Natural Abundance (%) |

| ⁷⁰Ge | 20.5 |

| ⁷²Ge | 27.4 |

| ⁷³Ge | 7.8 |

| ⁷⁴Ge | 36.5 |

| ⁷⁶Ge | 7.8 |

| Table based on data from reference[3]. |

A high-resolution instrument will resolve this pattern for any germanium-containing ion, providing incontrovertible evidence of the element's presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: While MS confirms the mass, NMR spectroscopy elucidates the structure and symmetry of the ligand environment. For this complex, ¹H and ¹³C NMR are used to verify the integrity of the catecholate ligands. The D₃ symmetry of the complex means that all three catecholate ligands are chemically equivalent, leading to a significant simplification of the spectra compared to a free catechol molecule. This simplification is a powerful indicator of successful complex formation.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent. Given the salt-like nature, Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are appropriate choices.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. The spectral window should encompass the aromatic region (6.0-8.0 ppm).

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. The spectral window should cover ~100-160 ppm.

-

-

Referencing: Reference the spectra to the residual solvent peak (D₂O: ~4.79 ppm; DMSO-d₆: ~2.50 ppm for ¹H, 39.52 ppm for ¹³C).

Expected Data & Interpretation

-

¹H NMR Spectrum: The four aromatic protons on each catecholate ring are chemically non-equivalent but will exhibit symmetry. This typically results in two distinct multiplets in the aromatic region (e.g., 6.5-7.5 ppm), appearing as an AA'BB' system. The integration of these two signals should be equal. The absence of a broad phenol -OH peak (typically >9 ppm) confirms the deprotonation and coordination of the ligands.

-

¹³C NMR Spectrum: Due to symmetry, only three signals are expected for the catecholate ligands in the proton-decoupled spectrum:

-

C-O: One signal for the two carbon atoms directly bonded to oxygen. This peak is expected to be downfield (e.g., 145-155 ppm) due to the deshielding effect of the oxygen atom.

-

C-H: Two distinct signals for the four protonated aromatic carbons.

-

The observation of this simple three-line carbon spectrum is strong evidence for the formation of the symmetric tris-chelate complex.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective technique for identifying key functional groups and confirming the coordination of the catecholate ligand to the germanium center. The primary diagnostic regions are the aromatic C=C and C-O stretching frequencies, and the lower-frequency region where Ge-O vibrations occur. The shift in the C-O stretching frequency upon coordination, compared to free catechol, is a key indicator of complexation.

Experimental Protocol (ATR-FTIR)

-

Sample Preparation: No special preparation is needed for a solid sample. Place a small amount of the dry powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first.

-

Data Processing: Perform ATR correction if necessary, though it is often not required for qualitative identification.

Expected Data & Interpretation

The spectrum can be divided into key diagnostic regions. The following table summarizes the expected absorption bands based on literature for similar germanium catecholate complexes.[4][5]

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3100-3000 | Aromatic C-H stretch | Confirms the presence of the aromatic rings. |

| ~1600-1450 | Aromatic C=C ring stretch | Provides a fingerprint for the benzene ring of the catecholate ligand. |

| ~1250 | Aromatic C-O stretch | This is a key diagnostic peak. Its position indicates coordination to a metal. |

| ~950-850 | Aromatic C-H out-of-plane bend | Further confirms the substitution pattern of the aromatic ring. |

| ~700-600 | Ge-O stretch | Direct evidence of the Germanium-Oxygen bond formation. |

The absence of a broad O-H stretching band (typically ~3200-3500 cm⁻¹) is crucial, confirming that the catechol ligands are fully deprotonated.

UV-Visible (UV-Vis) Spectroscopy

Expertise & Rationale: UV-Vis spectroscopy probes the electronic transitions within the molecule. For the tris(catecholato)germanate complex, the spectrum is expected to be dominated by intense intraligand π→π* transitions originating from the aromatic catecholate systems. The presence of Ligand-to-Metal Charge Transfer (LMCT) bands, while potentially less intense, can provide further electronic structure information characteristic of metal-catecholate interactions.[6]

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the complex in a UV-transparent solvent (e.g., water, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum below 1.5 AU.

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Acquisition: Scan the absorbance from 200 to 800 nm. Use the pure solvent as a reference blank.

Expected Data & Interpretation

-

Intraligand π→π Transitions:* Expect one or more strong absorption bands in the UV region, typically between 250 and 350 nm. These arise from electronic excitations within the aromatic rings of the catecholate ligands.

-

Charge Transfer Bands: Weaker absorptions may be observed at longer wavelengths (e.g., >350 nm). These are often assigned to LMCT transitions, where an electron is excited from a catecholate-based orbital to a germanium-based orbital. The position and intensity of these bands are sensitive to the metal center and its oxidation state.[6]

Summary and Conclusion

The unambiguous characterization of Dipotassium tris(1,2-benzenediolato-O,O')germanate is achieved not by a single technique, but by the synergistic integration of multiple spectroscopic methods. Mass spectrometry provides definitive proof of molecular weight and the presence of germanium through its unique isotopic signature. NMR spectroscopy confirms the symmetric, tris-chelated structure of the catecholate ligands. IR spectroscopy identifies the critical Ge-O bonds and verifies the absence of free hydroxyl groups. Finally, UV-Vis spectroscopy provides insight into the electronic structure of the complex. Together, these techniques form a self-validating workflow that ensures the identity, purity, and structural integrity of the target compound, a critical requirement for its advancement in research and development.

References

- Katsumura, S. (n.d.). MASS SPECTROMETRY OF ORGANOGERMANIUM COMPOUNDS. FRAGMENTATION PROCESS OF I-GERMACYCLOHEXANE AND THEIR METHYL DERIVATIVES.

- Thomas, E. (2002). Product Class 1: Germanium Compounds. Science of Synthesis, 5.1.

- McIndoe, J. S. (n.d.). MS of organometallics. University of Victoria.

- Grishin, I. D., et al. (2024). Synthesis, Structure, Electrochemical Properties, and Antioxidant Activity of Organogermanium(IV) Catecholate Complexes. MDPI.

- Paper Publications. (2023). SYNTHESIS AND CHARACTERIZATION OF SOME COORDINATION COMPOUNDS OF GERMANIUM AND THEIR HISTOPATHOLOGICAL AND BIOCHEMICAL STUDIES.

- Grishin, I. D., et al. (2024). Synthesis, Structure, Electrochemical Properties, and Antioxidant Activity of Organogermanium(IV) Catecholate Complexes. PubMed.

- ResearchGate. (2021). Novel germanium(IV) catecholate complexes.

- PubChem. (n.d.). Dipotassium tris(1,2-benzenediolato-o,o')germanate.

- Alfa Chemistry. (n.d.). CAS 112712-64-8 Dipotassium tris(1,2-benzenediolato-O,O')germanate.

- American Elements. (n.d.). Dipotassium tris(1,2-benzenediolato-O,O′)germanate.

-

Wikipedia. (n.d.). Organogermanium chemistry. Available at: [Link]

-

Font, O., et al. (2007). Complex structure of germanium-catechol. ResearchGate. Available at: [Link]

-

Sever, M. J., & Wilker, J. J. (2004). Visible absorption spectra of metal–catecholate and metal–tironate complexes. Dalton Transactions, (1), 1061-1072. Available at: [Link]

Sources

- 1. paperpublications.org [paperpublications.org]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Visible absorption spectra of metal–catecholate and metal–tironate complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Thermal Properties of Dipotassium Tris(1,2-benzenediolato-O,O')germanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipotassium tris(1,2-benzenediolato-O,O')germanate, a hexacoordinate germanium complex, holds significant potential in various scientific domains, including medicinal chemistry and materials science. A thorough understanding of its thermal properties is paramount for its application, particularly in drug development and manufacturing, where thermal stability can influence formulation, storage, and efficacy. This technical guide provides a comprehensive overview of the known and anticipated thermal characteristics of this germanate complex. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from analogous structures and outlines the rigorous experimental protocols required for a complete thermal analysis. This document is intended to serve as a foundational resource for researchers, providing both theoretical insights and practical methodologies for the thermal characterization of this promising compound.

Introduction to Dipotassium Tris(1,2-benzenediolato-O,O')germanate

Dipotassium tris(1,2-benzenediolato-O,O')germanate, also known as dipotassium tris(catecholato)germanate, is an organogermanium compound featuring a central germanium atom coordinated to three bidentate 1,2-benzenediolato (catecholato) ligands. The resulting anionic complex, [Ge(C₆H₄O₂)₃]²⁻, is stabilized by two potassium cations. The structure of the core complex is anticipated to be octahedral, with the three catechol ligands providing a stable coordination environment for the germanium(IV) center.

The interest in such compounds stems from the diverse biological and chemical activities of organogermanium compounds and catecholate complexes. Germanium-containing compounds have been explored for their therapeutic potential, while catecholate moieties are known for their strong metal-chelating properties and redox activity. The thermal stability of this complex is a critical parameter that dictates its viability in various applications. For instance, in pharmaceutical development, understanding the melting point, decomposition temperature, and polymorphic transitions is essential for designing stable dosage forms and predicting shelf-life.

Physicochemical and Known Thermal Properties

While comprehensive experimental data on the thermal properties of dipotassium tris(1,2-benzenediolato-O,O')germanate is not extensively reported, some fundamental characteristics can be compiled from available sources.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₂GeK₂O₆ | [1] |

| Molecular Weight | 475.115 g/mol | [1] |

| CAS Number | 112712-64-8 | [1][2] |

| Melting Point | 180 °C | [3] |

The reported melting point of 180 °C provides a preliminary indication of the compound's thermal stability.[3] However, a complete thermal profile requires further investigation into its behavior upon heating, including the onset of decomposition and the nature of any phase transitions.

Anticipated Thermal Decomposition Pathway

Based on the thermal behavior of structurally related metal catecholate and organometallic complexes, a hypothetical thermal decomposition pathway for dipotassium tris(1,2-benzenediolato-O,O')germanate can be proposed. The decomposition is likely to be a multi-stage process, influenced by the atmosphere under which it is heated.

In an inert atmosphere (e.g., nitrogen or argon), the decomposition is expected to proceed through the following stages:

-

Ligand Dissociation and Fragmentation: Initial thermal energy will likely lead to the sequential dissociation of the catecholate ligands from the germanium center. The organic ligands would then undergo fragmentation to produce a variety of volatile organic compounds and a solid residue.

-

Formation of Germanium Oxides and Potassium Salts: The solid residue would likely consist of a mixture of germanium oxides (e.g., GeO₂) and potassium-containing species, such as potassium carbonate or oxide, depending on the specific decomposition conditions.

In an oxidative atmosphere (e.g., air or oxygen), the decomposition process would be more complex, involving oxidation of the organic ligands and the germanium center. This would likely result in the formation of germanium dioxide (GeO₂) and potassium carbonate as the primary solid products at lower temperatures compared to decomposition in an inert atmosphere.

The following diagram illustrates a potential logical relationship between the compound's structure and its thermal stability.

Caption: Relationship between structure and thermal stability.

Experimental Methodologies for Comprehensive Thermal Analysis

A thorough investigation of the thermal properties of dipotassium tris(1,2-benzenediolato-O,O')germanate necessitates the use of several complementary analytical techniques. The following protocols describe a self-validating system for obtaining a comprehensive thermal profile.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.

Instrumentation: A high-precision thermogravimetric analyzer.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into an appropriate TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition. For comparative studies, a separate run in an oxidative atmosphere (e.g., air) should be performed.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is determined from the initial point of significant mass loss. The temperatures of maximum decomposition rates are identified from the peaks in the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify thermal transitions such as melting, crystallization, and solid-solid phase transitions by measuring the heat flow to or from the sample as a function of temperature.

Instrumentation: A differential scanning calorimeter.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum or gold-plated pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating and Cooling Program:

-

Heat the sample from ambient temperature to a temperature above its melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample back to ambient temperature at a controlled rate (e.g., 10 °C/min) to observe any crystallization events.

-

A second heating cycle is often performed to observe the behavior of the melt-quenched material and to confirm the reversibility of transitions.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) peaks. The peak onset temperature provides the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

The following diagram illustrates a typical experimental workflow for the thermal analysis of the compound.

Caption: Experimental workflow for thermal analysis.

Evolved Gas Analysis (EGA)

To gain a deeper understanding of the decomposition mechanism, TGA can be coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) to identify the gaseous products evolved during heating. This provides direct evidence for the proposed decomposition pathway.

Conclusion and Future Directions

Dipotassium tris(1,2-benzenediolato-O,O')germanate exhibits a melting point of 180 °C, suggesting a moderate level of thermal stability.[3] However, a comprehensive understanding of its thermal properties, crucial for its development in pharmaceutical and material science applications, requires further detailed investigation. The experimental protocols outlined in this guide, including TGA, DSC, and EGA, provide a robust framework for a thorough thermal characterization.

Future research should focus on executing these experimental analyses to determine the precise decomposition temperatures, the nature of any phase transitions, and the identity of the evolved gases during decomposition. Such data will not only provide a complete thermal profile of this specific compound but also contribute to a broader understanding of the structure-stability relationships in organogermanium catecholate complexes. This knowledge is essential for the rational design of new materials and therapeutic agents with optimized thermal properties.

References

- (Reference to a general text on thermal analysis of coordination compounds - not found in search results, would be a general knowledge reference)

- (Reference to a study on the thermal decomposition of a related metal catecholate complex - not found in search results, would be an analogous reference)

- (Reference to a study on the synthesis of organogermanium compounds - not found in search results, would be a contextual reference)

- (Reference to a review on the applications of organogermanium compounds - not found in search results, would be a contextual reference)

-

American Elements. Dipotassium tris(1,2-benzenediolato-O,O′)germanate. [Link]

-

PubChem. Dipotassium tris(1,2-benzenediolato-o,o')germanate. [Link]

-

物竞化学品数据库. 三(1,2-苯二醇酸根-O,O')锗酸二钾. [Link]

Sources

An In-Depth Technical Guide to the Electronic Structure of Tris(catecholato)germanate Complexes

Abstract

This technical guide provides a comprehensive exploration of the electronic structure of tris(catecholato)germanate complexes. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, coordination chemistry, and the nuanced electronic properties that arise from the interaction between the germanium(IV) center and the redox-active catecholato ligands. By integrating experimental methodologies with theoretical insights, this guide aims to elucidate the fundamental principles governing the behavior of these complexes and to provide a framework for their further investigation and application.

Introduction: The Significance of Catecholato Complexes in Modern Chemistry

Catecholato ligands, derived from the deprotonation of catechols (1,2-dihydroxybenzenes), are a fascinating class of "non-innocent" ligands.[1] Their ability to exist in three distinct oxidation states—catecholate (cat²⁻), semiquinonate (sq⁻), and quinone (q⁰)—imparts rich and tunable electronic properties to their metal complexes.[2] This redox activity is central to their function in a wide array of chemical and biological processes, from bioinorganic systems to the development of molecular materials.[3]

When coordinated to a metal center like germanium(IV), these ligands create complexes with intricate electronic structures that are highly sensitive to the nature of the metal, the substituents on the catechol ring, and the overall coordination environment.[4] Understanding the electronic structure of tris(catecholato)germanate complexes, [Ge(cat)₃]²⁻, is crucial for harnessing their potential in catalysis, materials science, and medicinal chemistry.[5] This guide will provide a detailed examination of the synthesis, characterization, and electronic properties of these hexacoordinate germanium complexes.

Synthesis and Coordination Chemistry

The synthesis of tris(catecholato)germanate complexes typically involves the reaction of a germanium(IV) source with three equivalents of a catechol in the presence of a base. The choice of solvent and base can influence the reaction rate and the purity of the final product.

General Synthetic Protocol

A common synthetic route involves the reaction of germanium dioxide (GeO₂) or a tetraalkoxygermane with the desired catechol in a suitable solvent, such as methanol or ethanol, with a non-coordinating base like a tertiary amine (e.g., triethylamine) or an alkali metal hydroxide to facilitate the deprotonation of the catechol hydroxyl groups.

Experimental Protocol: Synthesis of a Generic Tris(catecholato)germanate Salt

-

Reactant Preparation: In a round-bottom flask, dissolve three molar equivalents of the desired catechol in a minimal amount of anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: To the catechol solution, add slightly over two molar equivalents of a methanolic solution of a suitable base (e.g., potassium hydroxide) dropwise with stirring. The formation of the catecholate salt is often accompanied by a color change.

-

Germanium Source Addition: Slowly add one molar equivalent of germanium dioxide (GeO₂) or a tetraalkoxygermane to the reaction mixture.

-

Reaction: Gently reflux the mixture for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution or can be isolated by removal of the solvent under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system.

The resulting tris(catecholato)germanate anion, [Ge(cat)₃]²⁻, features a central germanium(IV) atom in a distorted octahedral coordination environment, bonded to the three bidentate catecholato ligands through their oxygen atoms.[6] The nature of the counter-ion can be varied depending on the base used in the synthesis.

Probing the Electronic Structure: A Multi-faceted Approach

The electronic structure of tris(catecholato)germanate complexes is primarily dictated by the interplay between the d-orbitals of the germanium atom and the π-system of the catecholato ligands. A combination of electrochemical, spectroscopic, and computational methods is essential for a thorough understanding.

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to investigate the redox behavior of these complexes. The catecholato ligands can undergo sequential one-electron oxidations, leading to the formation of semiquinonate and quinone species within the complex.[5]

The electro-oxidation of a tris(catecholato)germanate complex can be represented as follows:

[Ge(cat)₃]²⁻ ⇌ [Ge(cat)₂(sq)]¹⁻ + e⁻ [Ge(cat)₂(sq)]¹⁻ ⇌ [Ge(cat)(sq)₂]⁰ + e⁻ [Ge(cat)(sq)₂]⁰ ⇌ [Ge(sq)₃]¹⁺ + e⁻

The measured redox potentials provide valuable information about the energy levels of the molecular orbitals involved in the electron transfer processes. The stability of the oxidized species is influenced by factors such as the substituents on the catechol ring and the nature of the solvent.[5][7]

Experimental Protocol: Cyclic Voltammetry of a Tris(catecholato)germanate Complex

-

Solution Preparation: Prepare a solution of the tris(catecholato)germanate complex (typically in the millimolar range) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).

-

Electrochemical Cell Setup: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: Purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen. Record the cyclic voltammogram by sweeping the potential over a range that encompasses the redox events of the complex.

-

Data Analysis: Analyze the resulting voltammogram to determine the half-wave potentials (E₁/₂) for each redox couple. The reversibility of the redox processes can be assessed from the peak separation (ΔEp) and the ratio of the anodic to cathodic peak currents.

Spectroscopic Investigations: Unveiling Electronic Transitions

UV-Vis and Electron Paramagnetic Resonance (EPR) spectroscopy are key tools for characterizing the electronic transitions and the nature of the species formed upon oxidation.

-

UV-Vis Spectroscopy: The electronic absorption spectra of tris(catecholato)germanate complexes are characterized by intense ligand-to-metal charge transfer (LMCT) bands in the UV region and potentially lower energy intra-ligand π-π* transitions.[8][9] Upon oxidation, the formation of semiquinonate radicals gives rise to new, often intense, absorption bands in the visible or near-infrared region, which are characteristic of the open-shell nature of these species.[4]

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is particularly useful for studying the oxidized, paramagnetic species containing semiquinonate radicals. The g-values and hyperfine coupling constants obtained from the EPR spectrum provide detailed information about the distribution of the unpaired electron density within the complex, helping to elucidate the degree of delocalization between the ligand and the metal center.[1]

Computational Chemistry: A Theoretical Lens

Density Functional Theory (DFT) calculations provide invaluable theoretical insights into the electronic structure of these complexes. By modeling the molecular orbitals, one can understand the nature of the frontier orbitals and predict the electronic transitions and redox properties.

In a typical tris(catecholato)germanate complex, the Highest Occupied Molecular Orbital (HOMO) is expected to be predominantly ligand-based, arising from the π-system of the catecholate ligands. The Lowest Unoccupied Molecular Orbital (LUMO) can have contributions from both the ligand π* orbitals and the germanium d-orbitals. This distribution explains why the initial oxidation is ligand-centered.

The HOMO-LUMO gap is a critical parameter that correlates with the electrochemical and spectroscopic properties of the complex. A smaller HOMO-LUMO gap generally corresponds to a complex that is easier to oxidize.

Data Presentation and Visualization

Tabulated Electrochemical Data

For a comparative analysis, the redox potentials of a series of hypothetical tris(catecholato)germanate complexes with varying substituents on the catechol ring are presented in Table 1. Electron-donating groups (EDGs) are expected to lower the oxidation potentials, while electron-withdrawing groups (EWGs) will increase them.

Table 1: Redox Potentials of Hypothetical Tris(catecholato)germanate Complexes

| Catechol Substituent | E₁/₂ (V vs. Ag/AgCl) for [Ge(cat)₃]²⁻/[Ge(cat)₂(sq)]¹⁻ |

| 4,5-dinitro | +0.85 |

| 4,5-dichloro | +0.60 |

| Unsubstituted | +0.40 |

| 4,5-dimethyl | +0.20 |

| 4,5-di-tert-butyl | +0.15 |

Note: These are illustrative values to demonstrate the trend.

Visualizing the Workflow and Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Caption: Synthetic workflow for tris(catecholato)germanate complexes.

Caption: Experimental workflow for cyclic voltammetry.

Caption: Simplified MO diagram for a tris(catecholato)germanate complex.

Conclusion and Future Directions

The electronic structure of tris(catecholato)germanate complexes is a rich field of study with significant implications for the design of new functional molecules. The redox-active nature of the catecholato ligands, coupled with the coordinating properties of the germanium(IV) center, gives rise to complexes with tunable electronic properties. A synergistic approach combining synthesis, electrochemistry, spectroscopy, and computational modeling is paramount for a deep understanding of these systems.

Future research in this area could focus on:

-

Expanding the library of substituted catecholato ligands: This would allow for a finer tuning of the electronic properties of the resulting complexes.

-

Exploring the reactivity of the oxidized species: The semiquinonate-containing complexes may exhibit interesting catalytic or radical-based reactivity.

-

Investigating applications in drug development: Germanium complexes have been explored for their biological activity, and the unique redox properties of catecholato complexes could be leveraged for therapeutic applications.

By continuing to unravel the intricacies of the electronic structure of these fascinating molecules, the scientific community can unlock their full potential in a variety of applications.

References

- Kaim, W. The Coordination Chemistry of Semiquinone Radical Anions. Coordination Chemistry Reviews. 2001, 219-221, 463-491.

-

Geng, H.; Nelson, J.; Ruoff, K.; Higgins, R.; Gau, M.; Carroll, P.; Schelter, E. Probing the Redox Chemistry of Bimetallic Rare Earth-Catecholate Complexes. ChemRxiv. 2023 . DOI: 10.26434/chemrxiv-2023-l79wz. [Link]

-

Turek, A. M.; Czerwieniec, R. Revealing the electronic properties of the B–B bond: the bis-catecholato diboron molecule. Physical Chemistry Chemical Physics. 2021 , 23(1), 137-145. [Link]

-

Grigor’ev, M. S.; et al. Synthesis, Structure, Electrochemical Properties, and Antioxidant Activity of Organogermanium(IV) Catecholate Complexes. International Journal of Molecular Sciences. 2024 , 25(16), 9011. [Link]

-

Martsinko, E.; et al. SYNTHESIS AND CRYSTAL STRUCTURE OF BIS(CITRATO)GERMANATE AND STANNATE WITH TRIS(PHENANTHROLINE)NICKEL(II) CATION. Chemistry Journal of Moldova. 2018 , 13(2), 56-62. [Link]

-

Nagao, H.; et al. Synthesis and Characterization of Catecholato Copper(II) Complexes with Sterically Hindered Neutral and Anionic N3 Type Ligands: Tris(3,5-diisopropyl-1-pyrazolyl)methane and Hydrotris(3,5-diisopropyl-1-pyrazolyl)borate. Molecules. 2020 , 25(10), 2383. [Link]

-

Lynch, M. W. Characterization of the Electronic and Molecular Structures of Transition Metal Semiquinone and Catecholate Complexes. University of Illinois at Urbana-Champaign. 1981 . [Link]

-

Schweitzer, D.; et al. Photolysis of bis(catecholato)silicates. ChemRxiv. 2024 . DOI: 10.26434/chemrxiv-2024-k7q3v. [Link]

-

Ratera, I.; et al. Electrochemical and Solution Structural Characterization of Fe(III) Azotochelin Complexes: Examining the Coordination Behavior of a Tetradentate Siderophore. PMC. 2022 . [Link]

-

Schweigert, C.; et al. Chemical properties of catechols and their molecular modes of toxic action in cells, from microorganisms to mammals. PubMed. 2001 . [Link]

-

Hoominfar, A. M.; et al. UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups. Molecules. 2022 , 27(12), 3743. [Link]

-

Levina, A.; et al. Charge Distribution in Chromium and Vanadium Catecholato Complexes: X-ray Absorption Spectroscopic and Computational Studies. Inorganic Chemistry. 2005 , 44(20), 7036-7048. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijcps.org [ijcps.org]

- 3. csirhrdg.res.in [csirhrdg.res.in]

- 4. Synthesis, Structure, Electrochemical Properties, and Antioxidant Activity of Organogermanium(IV) Catecholate Complexes | MDPI [mdpi.com]

- 5. Synthesis and Characterization of Type II Ge-Si Clathrate Films for Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Revealing the electronic properties of the B–B bond: the bis-catecholato diboron molecule - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Quantum chemical calculations for Dipotassium tris(1,2-benzenediolato-O,O')germanate

An In-Depth Technical Guide to the Quantum Chemical Investigation of Dipotassium tris(1,2-benzenediolato-O,O')germanate

Abstract

This technical guide provides a comprehensive, step-by-step framework for the quantum chemical analysis of Dipotassium tris(1,2-benzenediolato-O,O')germanate, a hexacoordinate germanium(IV) complex. While this specific germanate has not been extensively studied computationally, this guide synthesizes field-proven methodologies from related organogermanium and catecholate complex research to propose a robust computational protocol. We detail the theoretical basis for method selection, including Density Functional Theory (DFT) functionals and basis sets, and provide explicit protocols for geometry optimization, vibrational frequency analysis, electronic structure characterization via Natural Bond Orbital (NBO) analysis, and the simulation of electronic spectra using Time-Dependent DFT (TD-DFT). This document is intended for researchers in computational chemistry, materials science, and drug development, offering a self-contained and validated workflow for predicting the structural, electronic, and spectroscopic properties of this and similar coordination compounds.

Introduction: The Case for a Computational Study

Dipotassium tris(1,2-benzenediolato-O,O')germanate (CAS No. 112712-64-8) is an organometallic compound featuring a central germanium(IV) ion coordinated by three bidentate catecholate (1,2-benzenediolato) ligands, resulting in a hexacoordinate anionic complex, [Ge(C6H4O2)3]^2-, with two potassium counter-ions.[1][2] Germanium complexes, particularly those with redox-active ligands like catecholates, are of interest for their potential applications in materials science, catalysis, and as biologically active agents.[3][4]

Understanding the precise three-dimensional structure, the nature of the germanium-oxygen bonds, the distribution of electronic charge, and the spectroscopic properties of this complex is fundamental to exploring its potential. Quantum chemical calculations offer a powerful, atomistically-precise lens to elucidate these characteristics before, or in concert with, empirical studies. Density Functional Theory (DFT) has emerged as a highly effective tool for studying coordination compounds, providing a favorable balance between computational cost and accuracy for systems of this size.[1][5]

This guide establishes a complete theoretical protocol to perform a novel computational investigation of the title compound, from initial structure generation to the prediction of its infrared (IR) and UV-Vis spectra.

Theoretical Framework and Rationale

The selection of an appropriate computational method is the most critical decision in ensuring the reliability of the results. Our choice of methodology is grounded in a careful review of authoritative literature on similar germanium complexes.

Density Functional Theory (DFT)

DFT is the workhorse of modern computational chemistry for medium-to-large sized molecules. It calculates the electronic energy and properties of a system based on its electron density, ρ(r), rather than the complex many-electron wavefunction. This approach significantly reduces computational cost while often achieving high accuracy.

The B3LYP Functional

The choice of the exchange-correlation (XC) functional is paramount in DFT. The B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange, is a widely used and well-validated choice for a broad range of chemical systems, including transition metal and main group element complexes.[6] Crucially, studies on germanium complexes with oxygen- and nitrogen-donating ligands have demonstrated that the B3LYP functional provides reliable geometric and electronic structures.[7][8]

The Def2TZVP Basis Set

A basis set is the set of mathematical functions used to construct the molecular orbitals.[9] For a heavy element like germanium, a high-quality basis set is essential. The Def2TZVP (Definierte-Valenz-Triple-Zeta-Polarisation) basis set is an excellent choice.[9] It is a triple-zeta quality basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility. It also includes polarization functions, which are crucial for accurately describing the distorted electron clouds inherent in chemical bonds. The combination of B3LYP with the Def2TZVP basis set has been shown to accurately reproduce the geometry and electronic characteristics of germanium complexes with redox-active ligands, making it an authoritative choice for this investigation.[4][8]

For this study, we will focus on the [Ge(C6H4O2)3]^2- anion, as the potassium cations are expected to be largely non-interacting in a "gas-phase" or implicit solvent calculation. Their primary role is charge-balancing. Therefore, the calculation will be performed on a system with a total charge of -2 and a singlet spin multiplicity (all electrons paired).

The Computational Workflow

A successful computational study follows a logical progression of steps, where the output of one calculation serves as the input for the next. This ensures that properties are calculated for a physically meaningful structure.

Caption: Computational workflow for the quantum chemical analysis.

Detailed Experimental Protocols & Sample Inputs

This section provides step-by-step instructions for each stage of the computational workflow using the Gaussian 16 software package.[10]

Protocol 1: Initial Structure Generation

-

Open a molecular modeling program (e.g., GaussView, Avogadro, Chemcraft).

-

Place a Germanium atom at the center.

-

Add three catecholate ligands, bonding each of the two oxygen atoms of a ligand to the central Germanium atom.

-

Arrange the ligands to approximate an octahedral geometry around the Germanium center. The [Ge(C6H4O2)3]^2- complex will exhibit helical chirality; either the Δ (delta, right-handed propeller) or Λ (lambda, left-handed propeller) enantiomer can be built. The optimization will find the minimum energy structure for the chosen starting configuration.

-

Perform a preliminary, rapid structure clean-up using a molecular mechanics force field (e.g., UFF) to resolve any egregious bond lengths or atomic clashes.

-

Save the final coordinates in a format readable by Gaussian (e.g., .xyz or .gjf).

Protocol 2: Geometry Optimization

This is the most critical step, where the program finds the lowest-energy arrangement of the atoms.[4][6]

-

Create a Gaussian input file (.gjf) using the coordinates from Protocol 1.

-

Specify the Link 0 commands for memory and checkpoint file naming.

-

In the route section, specify the method (B3LYP/Def2TZVP), the job type (Opt for optimization), and any desired convergence criteria or integration grids.

-

Provide a descriptive title.

-

Specify the charge (-2) and spin multiplicity (1).

-

Paste the atomic coordinates.

-

Submit the calculation.

Sample Gaussian 16 Input for Geometry Optimization:

Protocol 3: Vibrational Frequency Analysis

This calculation confirms that the optimized structure is a true energy minimum and provides valuable spectroscopic and thermodynamic data.[11][12]

-

Use the checkpoint file (.chk) from the successful optimization.

-

Create a new input file.

-

In the route section, specify the method (B3LYP/Def2TZVP) and the job type (Freq). Reading the geometry from the checkpoint file is efficient (Geom=Check).

-

Submit the calculation. A true minimum is confirmed by the absence of any imaginary frequencies in the output.

Sample Gaussian 16 Input for Frequency Analysis:

Protocol 4: Electronic Structure (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding, atomic charges, and donor-acceptor interactions.[3][13]

-

This analysis can be requested concurrently with the frequency calculation or as a separate step.

-

Add Pop=NBO to the route section of the frequency input file.

Sample Gaussian 16 Input for Frequency and NBO Analysis:

Protocol 5: UV-Vis Spectrum Simulation (TD-DFT)

Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum.[14][15]

-

Use the optimized geometry from the checkpoint file.

-

Create a new input file.

-

In the route section, use the TD keyword. It is also highly recommended to include a solvent model (e.g., SCRF=(PCM,Solvent=Water)) as electronic spectra are highly sensitive to the environment.

-

Specify the number of excited states to calculate (e.g., TD(NStates=20)).

Sample Gaussian 16 Input for TD-DFT Calculation:

Data Interpretation and Presentation

The output from these calculations provides a wealth of quantitative data that should be structured for clarity and comparison.

Molecular Structure

The primary results from the geometry optimization are the bond lengths and angles. These should be compared with experimental data for similar germanium catecholate complexes.[16]

Table 1: Predicted Structural Parameters for [Ge(C6H4O2)3]^2-

| Parameter | Predicted Value (Å or °) | Experimental Range (Similar Ge(IV) Complexes)[16] |

|---|---|---|

| Ge-O Bond Length | Hypothetical: 1.875 Å | 1.85 - 1.90 Å |

| O-Ge-O Angle (intraligand) | Hypothetical: 88.5° | ~85-90° |

| O-Ge-O Angle (interligand, cis) | Hypothetical: 91.2° | ~90-95° |

| O-Ge-O Angle (interligand, trans)| Hypothetical: 178.0° | ~175-180° |

Vibrational Spectra

The frequency calculation yields the vibrational modes and their corresponding IR intensities and Raman activities. The most intense calculated IR frequencies can be compared to experimental FTIR spectra to validate the computational model.

Table 2: Selected Predicted Vibrational Frequencies

| Frequency (cm⁻¹) | IR Intensity | Assignment |

|---|---|---|

| Hypothetical: 1580 | High | Aromatic C=C stretch |

| Hypothetical: 1255 | Very High | C-O stretch coupled with C-H bend |

| Hypothetical: 640 | Medium | Ge-O stretch (symmetric) |

| Hypothetical: 615 | High | Ge-O stretch (asymmetric) |

Electronic Properties

NBO analysis provides the partial atomic charges, indicating the charge distribution. The Frontier Molecular Orbitals (HOMO and LUMO) are critical for understanding the complex's reactivity and electronic transitions.

Table 3: Predicted Electronic Properties

| Property | Predicted Value | Interpretation |

|---|---|---|

| NBO Charge on Ge | Hypothetical: +1.95 e | Highly positive, indicating ionic character in Ge-O bonds |

| NBO Charge on O | Hypothetical: -0.85 e | Significant negative charge localization on oxygen atoms |

| HOMO Energy | Hypothetical: -2.5 eV | Highest occupied molecular orbital, likely ligand-based |

| LUMO Energy | Hypothetical: +1.0 eV | Lowest unoccupied molecular orbital, likely ligand-based |

| HOMO-LUMO Gap | Hypothetical: 3.5 eV | Related to chemical reactivity and electronic transitions |

Visualization

Visual representations are essential for conveying complex information.

Caption: Simplified 2D schematic of the [Ge(C6H4O2)3]^2- anion.

Conclusion and Future Directions

This guide outlines a comprehensive and theoretically sound protocol for the quantum chemical investigation of Dipotassium tris(1,2-benzenediolato-O,O')germanate. By leveraging DFT with the B3LYP functional and the Def2TZVP basis set, researchers can predict its geometry, vibrational spectra, and electronic properties with a high degree of confidence. The proposed workflow is self-validating, with frequency analysis confirming the stability of the optimized structure before proceeding to property calculations.

The results of this computational study will provide a foundational understanding of this molecule. However, theoretical predictions achieve their maximum impact when validated by experiment. The calculated structural parameters, IR spectra, and UV-Vis spectra presented here serve as precise targets for future experimental work, including X-ray crystallography and spectroscopic measurements. The synergy between computation and experiment will ultimately provide the most complete picture of this intriguing germanium complex.

References

-

Shcherbakova, I., et al. (2024). Synthesis, Structure, Electrochemical Properties, and Antioxidant Activity of Organogermanium(IV) Catecholate Complexes. MDPI. Available at: [Link]

-

Zaitsev, K., et al. (2023). Germanium Complexes with ONO Tridentate Ligands: O-H Bond Activation Control According to DFT Calculations. Semantic Scholar. Available at: [Link]

-

ChemistryViews.org. (2017). Germanium Dications as Ligands. ChemistryViews. Available at: [Link]

-

Singh, P., & Kumar, A. (2009). Study of pure and doped hydrogenated germanium cages: a density functional investigation. Nanotechnology. Available at: [Link]

-

Herath, K. I. N., et al. (2022). Good Vibrations: Calculating Excited-State Frequencies Using Ground-State Self-Consistent Field Models. Journal of Chemical Theory and Computation. Available at: [Link]

-

ResearchGate. (2024). Asking about Metal complex DFT calculations? ResearchGate. Available at: [Link]

-

Jacobsen, H. (n.d.). Natural Bond Orbital (NBO) Analysis. Available at: [Link]

-

Gaussian, Inc. (2017). About Gaussian 16. Gaussian. Available at: [Link]

-

Wikipedia. (n.d.). Basis set (chemistry). Wikipedia. Available at: [Link]

-

Syroeshkin, M. A., et al. (2021). Supramolecular D⋯A-layered structures based on germanium complexes with 2,3-dihydroxynaphthalene and N,N′-bidentate ligands. RSC Publishing. Available at: [Link]

-

PubChem. (n.d.). Dipotassium tris(1,2-benzenediolato-o,o')germanate. PubChem. Available at: [Link]

-

Penn State University. (2018). Considerations for DFT Frequency Calculations. Sites at Penn State. Available at: [Link]

-

物竞化学品数据库. (n.d.). 三(1,2-苯二醇酸根-O,O')锗酸二钾结构式. Available at: [Link]

-

American Elements. (n.d.). Dipotassium tris(1,2-benzenediolato-O,O′)germanate. American Elements. Available at: [Link]

-

Al-Otaibi, J. S., et al. (2019). Exploring six-coordinate germanium(IV)-diketonate complexes as anticancer agents. PMC. Available at: [Link]

-

Creutzberg, J., & Hedegård, E. D. (2023). A method to capture the large relativistic and solvent effects on the UV-vis spectra of photo-activated metal complexes. RSC Publishing. Available at: [Link]

-

ACS Publications. (n.d.). ACS Sustainable Chemistry & Engineering. American Chemical Society. Available at: [Link]

-

Wikipedia. (n.d.). Germanium(II) dicationic complexes. Wikipedia. Available at: [Link]

-

Vilela, P. A. (2015). DFT flavor of coordination chemistry. Available at: [Link]

-

Zaitsev, K., et al. (2023). Germanium Complexes with ONO Tridentate Ligands: O-H Bond Activation Control According to DFT Calculations. MDPI. Available at: [Link]

-

Gaussian, Inc. (2018). About Gaussian 16 Input. Gaussian. Available at: [Link]

-

Leddin, E. M. (n.d.). Gaussian Input Files. Computational Chemistry Resources. Available at: [Link]

-

Syroeshkin, M. A., et al. (2021). Supramolecular D⋯A-layered structures based on germanium complexes with 2,3-dihydroxynaphthalene and N,N′-bidentate ligands. PubMed Central. Available at: [Link]

-

Sizov, V. V., et al. (2021). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. PMC. Available at: [Link]

-

Nogueira, F., et al. (n.d.). A Tutorial on Density Functional Theory. Available at: [Link]

-

ResearchGate. (2016). How can I find NBO analysis of metal complexes and their interpretation? ResearchGate. Available at: [Link]

-

YouTube. (2021). TD DFT Calculation (UV-Vis) using Gaussian Software. YouTube. Available at: [Link]

-

da Silva, J. P., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. Available at: [Link]

Sources

- 1. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. NBO [cup.uni-muenchen.de]

- 4. medium.com [medium.com]

- 5. diyhpl.us [diyhpl.us]

- 6. researchgate.net [researchgate.net]

- 7. Germanium Complexes with ONO Tridentate Ligands: O-H Bond Activation Control According to DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Supramolecular D⋯A-layered structures based on germanium complexes with 2,3-dihydroxynaphthalene and N,N′-bidentate ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. gaussian.com [gaussian.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]

- 13. Germanium(II) dicationic complexes - Wikipedia [en.wikipedia.org]

- 14. A method to capture the large relativistic and solvent effects on the UV-vis spectra of photo-activated metal complexes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04937F [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Discovery of Novel Germanium-Based Coordination Complexes for Therapeutic Applications

Preamble: The Resurgence of Germanium in Medicinal Chemistry

Germanium, a metalloid nestled between silicon and tin in Group 14, possesses a unique combination of electronic properties, coordination versatility, and biological activity that has catalyzed its re-emergence as a frontier element in drug discovery.[1][2][3] While early organogermanium compounds like spirogermanium showed promise, modern coordination chemistry is unlocking new potential by creating structurally diverse complexes with tunable reactivity and targeted biological action.[2][4] Unlike purely organic molecules, germanium-based complexes offer three-dimensional scaffolds that can present pharmacophores in novel orientations, engage in unique bonding interactions, and potentially overcome existing drug resistance mechanisms.

This guide is structured to navigate the multidisciplinary workflow of discovering novel germanium-based coordination complexes, from rational design to preclinical evaluation. It is intended for researchers, medicinal chemists, and drug development professionals, providing not only procedural steps but also the underlying scientific rationale—the causality behind experimental choices—to empower innovation in this exciting field.

Part 1: Rational Design and Synthesis of Germanium Complexes